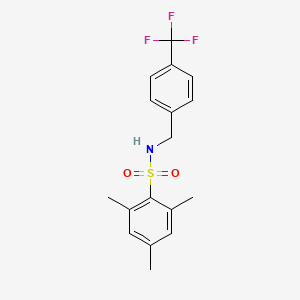

2,4,6-Trimethyl-N-(4-trifluoromethyl-benzyl)-benzenesulfonamide

Descripción general

Descripción

2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide is a chemical compound with the molecular formula C17H18F3NO2S and a molecular weight of 357.398 g/mol . This compound is part of a class of sulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and material science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trimethyl-N-(4-trifluoromethyl-benzyl)-benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 4-(trifluoromethyl)benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents.

Reduction: Can be reduced under specific conditions to yield different products.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2,4,6-Trimethyl-N-(4-trifluoromethyl-benzyl)-benzenesulfonamide has been explored for its potential as an antibacterial agent. Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. The introduction of trifluoromethyl groups may enhance the pharmacological properties of the compound, potentially leading to improved efficacy against resistant bacterial strains.

Antitumor Activity

Recent studies have indicated that sulfonamide derivatives can exhibit antitumor properties. Research into the structure-activity relationship (SAR) of similar compounds suggests that modifications like those present in this compound could yield compounds with significant cytotoxic effects against various cancer cell lines.

Materials Science

The compound's unique electronic properties due to the presence of trifluoromethyl groups make it a candidate for use in the development of advanced materials. Its potential application in organic electronics and as a building block for polymers is under investigation, particularly in the synthesis of high-performance coatings and films.

Case Studies

Mecanismo De Acción

The mechanism of action of 2,4,6-Trimethyl-N-(4-trifluoromethyl-benzyl)-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins .

Comparación Con Compuestos Similares

Similar Compounds

2,4,6-Trimethyl-N-p-tolyl-benzenesulfonamide: Similar structure but with a p-tolyl group instead of a trifluoromethyl group.

2,4,6-Trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

2,4,6-Trimethyl-N-[4-(trifluoromethyl)benzyl]benzenesulfonamide is unique due to the presence of the trifluoromethyl group at the para position, which significantly influences its chemical properties and biological activity. This structural feature can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets .

Actividad Biológica

Introduction

2,4,6-Trimethyl-N-(4-trifluoromethyl-benzyl)-benzenesulfonamide, also known by its CAS number 305849-16-5, is a sulfonamide compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C17H18F3NO2S |

| Molecular Weight | 357.391 g/mol |

| CAS Number | 305849-16-5 |

| IUPAC Name | 2,4,6-trimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide |

| PubChem CID | 3700146 |

Research indicates that this compound activates phospholipase C (PLC), which plays a crucial role in various cellular signaling pathways. Specifically, it has been shown to stimulate apoptosis in smooth muscle cells. This effect is particularly relevant in the context of vascular reactivity and septic shock models where lipopolysaccharide (LPS) is utilized to induce a septic state .

Case Study: Vascular Smooth Muscle Reactivity

A study conducted on isolated tail arteries from Wistar rats demonstrated that treatment with this compound significantly increased vascular smooth muscle reactivity. The compound enhanced calcium influx from both intra- and extracellular stores in arteries pre-treated with LPS. This suggests that the compound may improve vascular responsiveness during septic conditions by modulating calcium signaling pathways .

Apoptotic Effects

The compound's ability to induce apoptosis in smooth muscle cells has implications for treating conditions characterized by abnormal cell proliferation or survival. The activation of PLC leads to increased intracellular calcium levels, promoting apoptotic pathways that could be leveraged for therapeutic purposes in diseases like atherosclerosis or hypertension.

Vascular Reactivity Enhancement

In experiments involving LPS-treated arteries, the compound not only restored but significantly enhanced the reactivity of vascular smooth muscle cells compared to controls. This effect highlights its potential as a therapeutic agent in managing vascular dysfunctions associated with sepsis or other inflammatory conditions .

Propiedades

IUPAC Name |

2,4,6-trimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO2S/c1-11-8-12(2)16(13(3)9-11)24(22,23)21-10-14-4-6-15(7-5-14)17(18,19)20/h4-9,21H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZQXGUIEZGZJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901152809 | |

| Record name | 2,4,6-Trimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305849-16-5 | |

| Record name | 2,4,6-Trimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=305849-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trimethyl-N-[[4-(trifluoromethyl)phenyl]methyl]benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901152809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.